molecular formula C37H60NO4+ B10859050 Roxolonium CAS No. 53862-79-6

Roxolonium

Cat. No.: B10859050
CAS No.: 53862-79-6
M. Wt: 582.9 g/mol
InChI Key: SMSOHXZTTQRSQA-QAJMKSIDSA-N
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Description

Roxolonium metilsulfate (INN: International Nonproprietary Name) is a synthetic compound classified under the HS6 code 293390 (heterocyclic compounds with nitrogen heteroatom(s)) . Its CAS registry numbers are 53862-80-9 and 103884-86-6, indicating its inclusion in global chemical databases . Structurally, this compound is derived from glycyrrhetic acid, a triterpenoid with anti-inflammatory and ulcer-healing properties, and is modified with a methylsulfate group . This modification likely enhances its solubility or bioavailability compared to non-sulfated derivatives.

Properties

CAS No.

53862-79-6

Molecular Formula

C37H60NO4+

Molecular Weight

582.9 g/mol

IUPAC Name

(1,1-dimethylpyrrolidin-1-ium-2-yl)methyl (2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate

InChI

InChI=1S/C37H60NO4/c1-32(2)28-12-15-37(7)30(35(28,5)14-13-29(32)40)27(39)21-25-26-22-34(4,17-16-33(26,3)18-19-36(25,37)6)31(41)42-23-24-11-10-20-38(24,8)9/h21,24,26,28-30,40H,10-20,22-23H2,1-9H3/q+1/t24?,26-,28-,29-,30+,33+,34-,35-,36+,37+/m0/s1

InChI Key

SMSOHXZTTQRSQA-QAJMKSIDSA-N

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)OCC6CCC[N+]6(C)C

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OCC6CCC[N+]6(C)C)C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Roxolonium can be synthesized through several methods. One common synthetic route involves the reaction of specific alcohols with oxazinones. The reaction conditions typically require controlled temperatures and the presence of catalysts to facilitate the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process often involves the use of advanced equipment and techniques to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Roxolonium undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced using suitable reducing agents.

    Substitution: this compound participates in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogens and other substituents can be introduced under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Roxolonium has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: this compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses and effects on different biological systems.

    Industry: It is utilized in the production of various industrial products and materials .

Mechanism of Action

The mechanism by which Roxolonium exerts its effects involves its interaction with specific molecular targets. It binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved in its action are complex and are the subject of ongoing research .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Structural and Pharmacological Profiles

Compound CAS Number Core Structure Key Modifications Known Applications
This compound 53862-80-9 Glycyrrhetic acid Methylsulfate group Limited data; inferred anti-inflammatory/ulcer use
Carbenoxolone 5697-56-3 Glycyrrhetic acid Succinyl ester group Gastric ulcers, anti-inflammatory
Enoxolone 471-53-4 Glycyrrhetic acid None (aglycone of glycyrrhizin) Anti-inflammatory, antiviral
Key Observations:

Structural Differences: this compound’s methylsulfate group distinguishes it from carbenoxolone (succinyl ester) and enoxolone (unmodified aglycone). This group may improve water solubility, enhancing oral bioavailability compared to non-sulfated analogs . Carbenoxolone’s succinyl ester is associated with prolonged biological activity due to slower metabolic degradation .

Functional Implications: Enoxolone, lacking ester or sulfate groups, is primarily used as an anti-inflammatory agent but has poor solubility, limiting its therapeutic utility . this compound’s methylsulfate modification may offer a balance between solubility and metabolic stability, though clinical data are needed to confirm this hypothesis.

Pharmacokinetic and Pharmacodynamic Comparisons

While direct pharmacokinetic data for this compound are unavailable, comparisons can be inferred from its structural analogs:

Table 2: Inferred Pharmacokinetic Properties

Property This compound Carbenoxolone Enoxolone
Solubility High (sulfate) Moderate (ester) Low (aglycone)
Bioavailability Likely enhanced Moderate Low
Metabolic Pathway Sulfatase-mediated Esterase-mediated Phase I/II oxidation
Discussion:
  • Carbenoxolone: Its ester group is hydrolyzed by esterases, releasing glycyrrhetic acid for sustained action .
  • This mechanism could reduce dosing frequency compared to enoxolone .

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